molecular formula C16H23FN2O2 B2742388 4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one CAS No. 1394529-66-8

4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one

Cat. No. B2742388
CAS RN: 1394529-66-8
M. Wt: 294.37
InChI Key: NBASUJHSFUYIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with potential therapeutic applications . It contains a piperidine ring, which is a common motif in many pharmaceuticals . The compound also contains a fluorophenyl group, which can enhance the biological activity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It contains a piperidine ring, a fluorophenyl group, and a hydroxybutanone group . The exact crystal structure of the compound is not available in the literature.

Scientific Research Applications

Antimycobacterial Activity

A study described the stereoselective synthesis of spiro-piperidin-4-ones, highlighting their significant in vitro and in vivo activity against Mycobacterium tuberculosis. One compound, identified as 4-(4-fluorophenyl)-5-phenylpyrrolo[spiro[2.3'']oxindole]spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, demonstrated potent antimycobacterial activity, suggesting potential applications in tuberculosis treatment (R. Kumar et al., 2008).

Synthesis of Piperidines

Research on the asymmetric synthesis of trisubstituted piperidines via Baylis–Hillman adducts and lithium amide through a domino reaction was reported. This method can create biologically relevant polysubstituted piperidines, suggesting its utility in developing compounds with potential pharmacological properties (Mateo M Salgado et al., 2019).

Anticancer Activity

A novel 1, 2, 4 - triazole derivative exhibited significant anticancer activity against Dalton’s Lymphoma Ascitic in mice, indicating its potential as an anticancer agent. This research underlines the importance of novel compounds in cancer therapy (K. Arul & A. Smith, 2016).

Analgesic Compounds

The development and evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics were discussed, emphasizing compounds with potent analgesic activity and short duration of action, potentially useful for short surgical procedures requiring rapid recovery (N. Lalinde et al., 1990).

Inhibition Studies

Studies on 4-Amino-2-(substituted methyl)-2-butenoic acids as substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase were presented, illustrating their role in designing inhibitors for neurotransmitter metabolism enzymes (R. Silverman et al., 1986).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential therapeutic applications. Additionally, more detailed studies on its safety profile and mechanism of action could be beneficial .

properties

IUPAC Name

4-amino-1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c17-14-3-1-12(2-4-14)9-13-5-7-19(8-6-13)16(21)10-15(20)11-18/h1-4,13,15,20H,5-11,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBASUJHSFUYIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.